![molecular formula C12H24N2O4 B2863703 tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate CAS No. 1803566-75-7](/img/structure/B2863703.png)
tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is represented by the IUPAC name tert-butyl (1-amino-4-isopropoxy-1-oxobutan-2-yl)carbamate . The InChI code is 1S/C12H24N2O4/c1-8(2)17-7-6-9(10(13)15)14-11(16)18-12(3,4)5/h8-9H,6-7H2,1-5H3,(H2,13,15)(H,14,16) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.33 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Organic Chemistry Applications
Building Blocks in Organic Synthesis : The study by Guinchard, Vallée, and Denis (2005) describes tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as a new class of N-(Boc) nitrone equivalents, showcasing their preparation from aldehydes and tert-butyl N-hydroxycarbamate. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, highlighting their utility as building blocks in organic synthesis (Guinchard et al., 2005).
Enantioselective Synthesis : Ober, Marsch, Harms, and Carell (2004) investigated a tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure of this compound confirmed its utility in synthesizing analogues with precise stereochemistry, crucial for developing compounds with specific biological activities (Ober et al., 2004).
Hydrogen Bond Interactions and Crystal Engineering : Das et al. (2016) explored two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, focusing on their structural characterization and the interplay of strong and weak hydrogen bonds in their crystalline architectures. This research provides insights into how hydrogen bonding and other non-covalent interactions can be harnessed to engineer materials with desired physical properties (Das et al., 2016).
Intermediate in Synthesis of Biologically Active Compounds : Zhao, Guo, Lan, and Xu (2017) discussed the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291). This work highlights the role of tert-butyl carbamate derivatives in the efficient synthesis of complex molecules with potential pharmaceutical applications (Zhao et al., 2017).
Mechanism of Action
The mechanism of action of tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate is not specified in the search results. Its applications in drug discovery and organic chemistry suggest it may have diverse mechanisms depending on the specific context.
properties
IUPAC Name |
tert-butyl N-(1-amino-1-oxo-4-propan-2-yloxybutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-8(2)17-7-6-9(10(13)15)14-11(16)18-12(3,4)5/h8-9H,6-7H2,1-5H3,(H2,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDVJCMDEZOODO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(C(=O)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate |
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